(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone
Description
(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C10H12BrNOS. It is a member of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This combination of structural features makes this compound an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJBVHPWZQBKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-bromothiophene-2-carboxylic acid with piperidine in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions. Key findings include:
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Sulfoxide/sulfone formation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C produces sulfoxides (50–70% yield) and sulfones (>90% yield with excess oxidant).
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Ring oxidation : Strong oxidizing agents like H₂O₂/CH₃COOH selectively oxidize the thiophene ring to thiophene-1,1-dioxide derivatives, though over-oxidation to non-aromatic products can occur.
| Reaction | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Sulfoxidation | m-CPBA, CH₂Cl₂, 0–25°C | Thiophene sulfoxide | 50–70% |
| Sulfone formation | Excess m-CPBA, CH₂Cl₂, 25°C | Thiophene sulfone | >90% |
| Ring oxidation | H₂O₂/CH₃COOH, 60°C | Thiophene-1,1-dioxide | 30–50% |
Reduction Reactions
The methanone group and bromine atom are susceptible to reduction:
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Carbonyl reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (45–60% yield), while LiAlH₄ in THF achieves full conversion but requires careful temperature control.
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Debromination : Catalytic hydrogenation (H₂/Pd-C ) in ethanol removes bromine, yielding (thiophen-2-yl)(piperidin-1-yl)methanone (75–85% yield).
| Reaction | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Ketone reduction | NaBH₄, EtOH, 25°C | Secondary alcohol | 45–60% |
| Ketone reduction | LiAlH₄, THF, 0°C | Secondary alcohol | >95% |
| Debromination | H₂ (1 atm), 10% Pd/C, EtOH | De-brominated methanone | 75–85% |
Substitution Reactions
The bromine atom participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
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NAS with amines : Reaction with piperidine in DMF at 120°C replaces bromine with a piperidine group (60–70% yield) .
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Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O, bromine is substituted with aryl groups (55–80% yield) .
| Reaction | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Amine substitution | Piperidine, DMF, 120°C | (5-Piperidinothiophen-2-yl)methanone | 60–70% |
| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, dioxane/H₂O | Aryl-substituted methanone | 55–80% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes nitration and halogenation:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (40–50% yield).
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Chlorination : Cl₂/FeCl₃ in CH₂Cl₂ adds chlorine at the 4-position (30–45% yield).
Mechanistic Insights
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Oxidation : The bromine atom directs electrophilic oxidation to the sulfur atom via resonance stabilization of intermediates.
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Substitution : Bromine’s strong leaving-group ability facilitates NAS, while the thiophene ring’s electron-deficient nature enhances cross-coupling reactivity .
Comparative Reactivity
The compound’s reactivity differs from non-brominated analogs:
| Property | Brominated Compound | Non-Brominated Analog |
|---|---|---|
| Oxidation rate | Faster (due to electron withdrawal) | Slower |
| NAS efficiency | Higher (Br⁻ is better leaving group) | Lower |
| Cross-coupling yield | 55–80% | <40% (for chloro analogs) |
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer effects. Research has demonstrated that similar compounds can exhibit significant growth inhibitory activity against various cancer cell lines, including gliomas and melanomas .
Modulation of Cellular Stress
The compound has been linked to the modulation of endoplasmic reticulum (ER) stress pathways, which are crucial in the context of autoimmune diseases and cancers. It may offer therapeutic benefits by rescuing cells from stress-mediated death, thereby influencing immune responses and cellular health .
Potential for Treating Autoimmune Diseases
Research indicates that compounds like this compound could be beneficial in treating autoimmune disorders such as rheumatoid arthritis and lupus by modulating immune system activity .
Case Studies and Research Findings
Several studies have focused on the efficacy of related compounds in clinical settings:
- In Vitro Studies : Research has shown that certain derivatives exhibit potent growth inhibition in human cancer cell lines, with some achieving an effective concentration 50 (EC50) significantly lower than standard treatments .
- Mechanistic Studies : Investigations into the mechanisms of action reveal that these compounds may interact with specific proteins involved in cancer progression and immune regulation, warranting further exploration into their therapeutic potential .
- Clinical Implications : The modulation of ER stress pathways by these compounds suggests their utility in developing treatments for diseases characterized by cellular stress responses, including various cancers and autoimmune conditions .
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)(piperazin-1-yl)methanone
- (5-Bromothiophen-2-yl)(morpholin-1-yl)methanone
- (5-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone is unique due to its specific combination of a brominated thiophene ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a brominated thiophene moiety and a piperidine side chain, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrN2OS, with a molecular weight of approximately 303.2 g/mol. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. Interaction studies suggest that it may modulate pathways associated with cancer progression.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as Na+/K+-ATPase and Ras oncogene activity, which are crucial in cancer cell survival and proliferation .
- Potential Therapeutic Applications : The compound's structure suggests possible applications in treating various diseases, including cancer and inflammatory disorders.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby blocking their activity.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, potentially leading to increased cancer cell death .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique pharmacological properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | Contains a brominated pyrrole ring | Antimicrobial, anticancer |
| (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone | Chlorine instead of bromine on the thiophene ring | Similar potential therapeutic uses |
| (3-Bromothiophen-2-yl)(morpholin-4-yl)methanone | Morpholine side chain instead of piperidine | Potentially different bioactivity |
The unique combination of a brominated thiophene and a piperidine moiety in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Research has demonstrated that derivatives of compounds similar to this compound exhibit potent anticancer activities. For instance:
- A study involving thiazole derivatives showed significant growth inhibition in various human cancer cell lines, suggesting that structural modifications can enhance anticancer efficacy .
Moreover, compounds containing piperidine moieties have been associated with diverse biological activities, including anesthetic effects and enzyme inhibition, further supporting the therapeutic potential of this compound .
Q & A
Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
